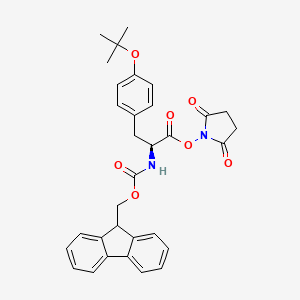

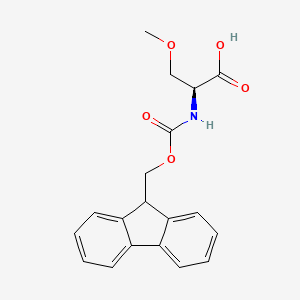

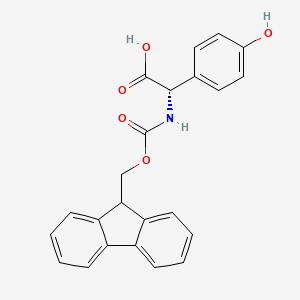

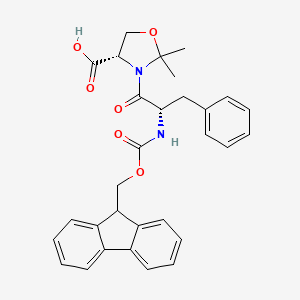

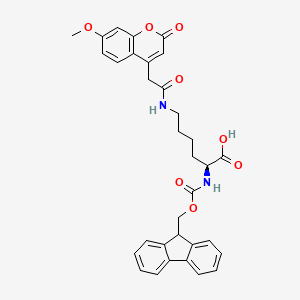

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as Fmoc-Tyr(OH)-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Biomedicine

FMOC-L-4-HYDROXYPHENYLGLYCINE has been utilized in the development of biocompatible materials suitable for various biomedical applications . These materials include peptide-based hydrogels (PHGs) that are formed by water-swollen networks, providing a physiologically relevant environment for in vitro experiments. The compound’s role in the synthesis of cationic hexapeptides has been highlighted, which are instrumental in creating self-supporting hydrogels for potential biomedical applications .

Tissue Engineering

In tissue engineering, FMOC-L-4-HYDROXYPHENYLGLYCINE contributes to the creation of peptide-based hydrogels that support cell adhesion, survival, and duplication . These hydrogels mimic the extracellular matrix proteins, providing a three-dimensional environment conducive to tissue formation and regeneration .

Drug Delivery

The compound’s derivatives, particularly in the form of hydrogels and nanogels, have shown promise in improving the selective delivery of therapeutic agents . These peptide-based systems can encapsulate drugs, reducing toxicity and enhancing the efficiency of pharmaceutical compounds .

Diagnostic Imaging

FMOC-L-4-HYDROXYPHENYLGLYCINE is also involved in the development of diagnostic tools for imaging . The hydrogels formed from its derivatives can serve as vehicles for the passive targeting of diagnostic agents, aiding in the visualization of cellular and tissue structures during medical imaging procedures .

Bioprinting

The compound has been identified as a scaffold for bioprinting applications . It aids in the formation of hydrogels that can be used as bio-inks, allowing for the printing of three-dimensional structures that can support cellular growth and the formation of tissue-like constructs.

Hydrogel Formation

FMOC-L-4-HYDROXYPHENYLGLYCINE plays a critical role in hydrogel formation . Its ability to self-assemble into β-sheet structures and form stable hydrogels under physiological conditions makes it a valuable material for various applications, including tissue scaffolds and drug delivery systems .

Mécanisme D'action

Target of Action

FMOC-L-4-HYDROXYPHENYLGLYCINE is a derivative of arylglycine, a family of non-canonical amino acids . It is used in peptide synthesis, particularly in the family of non-ribosomal peptides . The primary targets of this compound are the amino acids in peptides and proteins that it helps to modify .

Mode of Action

The FMOC group in FMOC-L-4-HYDROXYPHENYLGLYCINE is a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound plays a crucial role in the chemical synthesis of peptides . It allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

FMOC-L-4-HYDROXYPHENYLGLYCINE is involved in the biosynthesis of bioactive molecules in vivo . It is incorporated and regularly modified by non-ribosomal peptide synthetases (NRPS) to increase both amino acid and structural diversities . The timing of the amino acid modifications is always critical to understanding the biosynthesis of the bioactive molecules .

Pharmacokinetics

It is known that non-natural amino acids like fmoc-l-4-hydroxyphenylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . They are used to modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The result of FMOC-L-4-HYDROXYPHENYLGLYCINE’s action is the formation of peptides with increased structural diversity . This diversity is beneficial for research in the post-genomic world . The compound’s action leads to the creation of peptides that can be used in various pharmaceutical applications .

Action Environment

The action of FMOC-L-4-HYDROXYPHENYLGLYCINE is influenced by the conditions under which peptide synthesis occurs . For instance, the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization . Racemization can be reduced to a negligible level if specific conditions are employed during this step . Furthermore, resin-bound peptides are remarkably resistant against epimerization during extended incubation under basic conditions .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSEGZHOGZXFO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718697 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | |

CAS RN |

182883-41-6 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)